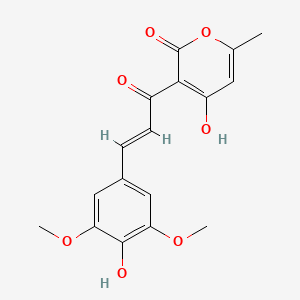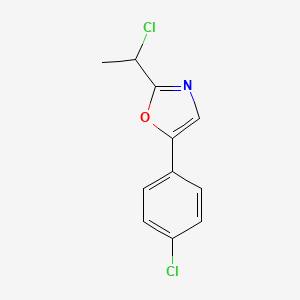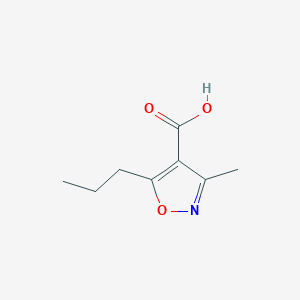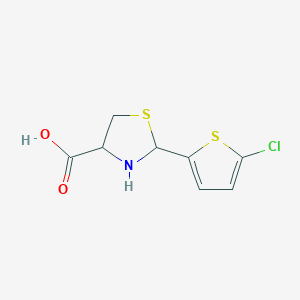
Suptopin-2
描述
Molecular Structure Analysis
The SMILES string for Suptopin-2 isCOc1cc(\\C=C\\C(=O)C2=C(O)C=C(C)OC2=O)cc(OC)c1O . The InChI is 1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ . Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in DMSO . It has a molecular weight of 332.30 . The storage temperature is 2-8°C .科学研究应用
在多种草药茶中的检测
Suptopin-2已在磺酰脲类药物(SUs)的背景下被确认,这些药物是抗糖尿病药物。一项研究开发了一种识别各种SUs(包括this compound)的单克隆抗体,用于检测多种草药茶中的非法掺假。开发的检测方法证明了在这些产品中有效筛查SUs掺假 (Xie et al., 2021)。
在代谢紊乱中的作用
在更广泛的代谢紊乱背景下,像this compound这样的肽已被研究其治疗潜力。例如,从牛奶水解物中提取的新型肽CHM-273S显示出治疗肥胖和2型糖尿病(T2D)的潜力。这些肽,可能包括this compound,可能调节关键的代谢途径,并提供管理这些疾病的新方法 (Mitkin et al., 2022)。
神经药理学应用
关于5-羟色胺调节剂的研究,可能包括this compound,突显了它们在治疗抑郁症、焦虑症和精神分裂症等神经精神疾病中的潜力。这些物质作用于中枢神经系统中的特定受体,提供了新的治疗途径 (Jůza等,2020)。
调节肾素-血管紧张素系统
作为一种肽,this compound在探索肾素-血管紧张素系统(RAS)的研究中也可能具有相关性。对肾素II(一种肽激素)及其类似物的研究已在高血压治疗方面取得了重大进展。这表明了像this compound这样基于肽的物质在管理心血管疾病中的潜在作用 (Matsoukas et al., 2021)。
健康中色氨酸衍生分子的潜力
色氨酸代谢,可能与this compound有关,对许多生理过程至关重要。像褪黑激素和5-羟色胺这样的色氨酸衍生分子在睡眠调节、情绪和认知功能中发挥重要作用。这表明了this compound在管理与色氨酸代谢相关疾病方面的潜力 (Kałużna-Czaplińska等,2019)。
治疗肥胖和糖尿病的潜力
瘦素是参与调节新陈代谢和食物摄入的激素,已被广泛研究。由于this compound是一种肽,它可能与瘦素途径相互作用,为了解肥胖和2型糖尿病的治疗提供新的见解。该领域的研究侧重于理解瘦素抵抗并开发对抗措施的疗法 (Friedman, 2019)。
作用机制
Target of Action
Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .
Mode of Action
This compound acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body
Result of Action
The action of this compound results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .
Action Environment
These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
生化分析
Biochemical Properties
Suptopin-2 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect cell cycle progression and the stability of microtubules. This compound induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . Additionally, it has inherent fluorescence, which provides an advantage in identifying molecular targets .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and stabilizing microtubules . This compound regulates the nucleocytoplasmic transport of cyclin B1, which is essential for cell cycle progression . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in maintaining genomic stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase II, inhibiting its activity and thereby preventing the decatenation of intertwined sister chromatids . This inhibition leads to cell cycle arrest and stabilization of microtubules . Additionally, this compound regulates the nucleocytoplasmic transport of cyclin B1, further contributing to its role in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions and has been shown to induce long-term effects on cellular function. Studies have demonstrated that this compound can maintain its activity over extended periods, making it a reliable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and stabilizes microtubules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules . These metabolic processes affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cell cycle progression and maintaining genomic stability .
属性
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJIWTVFHYSKF-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716250 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331852-66-5 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)


![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)


![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)